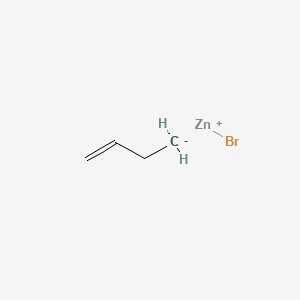

bromozinc(1+);but-1-ene

Description

Properties

IUPAC Name |

bromozinc(1+);but-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFDFNINBXPQIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC=C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of But 3 Enylzinc Bromide

Direct Zinc Insertion Strategies

The most conventional route to but-3-enylzinc bromide involves the oxidative addition of metallic zinc into a carbon-halogen bond of a but-3-enyl halide. This method's efficacy is highly dependent on the nature of the halide and the activation state of the zinc metal.

The direct reaction of a but-3-enyl halide, such as 3-butenyl bromide, with zinc metal is a foundational method for the synthesis of but-3-enylzinc bromide. mdma.ch This process, a type of Barbier reaction, generates the organometallic species in situ. wikipedia.orgnrochemistry.com The reaction is typically carried out in an ether-based solvent like tetrahydrofuran (B95107) (THF). mdma.ch

The reactivity of the but-3-enyl halide is crucial. While alkyl iodides are generally more reactive, alkyl bromides are commonly used and offer a good balance of reactivity and stability. sigmaaldrich.com The success of the insertion is contingent on the state of the zinc metal. Often, activation of the zinc is necessary to remove passivating oxide layers from its surface. sigmaaldrich.com This can be achieved through various methods, including the use of a zinc-copper couple or Rieke® Zinc, which is a highly reactive form of zinc powder produced by the reduction of ZnCl₂. sigmaaldrich.com

A significant advancement in the synthesis of organozinc reagents, including but-3-enylzinc bromide, is the use of lithium chloride (LiCl) as an additive. nih.gov The presence of LiCl in the reaction mixture dramatically accelerates the insertion of zinc into the carbon-bromide bond. nih.govnih.gov

The mechanistic role of LiCl is to solubilize the organozinc reagent as it forms on the surface of the zinc metal. slideshare.net By forming a soluble RZnBr·LiCl adduct, the passivating layer of the newly formed organozinc compound is removed from the metal surface, exposing fresh zinc for further reaction. slideshare.net This prevents the metal from becoming deactivated and leads to higher yields and faster reaction times. This technique has proven to be broadly applicable for the preparation of various functionalized organozinc reagents from the corresponding organic bromides. nih.gov

Fragmentation-Based Approaches for Generation

An alternative, though less commonly documented, strategy for generating but-3-enylzinc species involves the fragmentation of a larger molecule, specifically through the cleavage of a carbon-carbon bond.

This approach is conceptually based on a retro-Barbier or retro-homoaldol type reaction. The process would begin with a sterically hindered homoallylic alcohol. Treatment of this alcohol with a suitable zinc base would generate a zinc alkoxide in situ. Subsequent fragmentation of this zinc alkoxide, driven by the release of steric strain and the formation of a stable carbonyl compound, would cleave a C-C bond to release the desired but-3-enylzinc bromide.

While the direct fragmentation of a homoallylic zinc alkoxide to yield but-3-enylzinc bromide is not a widely reported synthetic protocol, the underlying principles are seen in related transformations. For instance, retro-aldol reactions catalyzed by metal alkoxides are well-known, proceeding through the cleavage of a carbon-carbon bond. nih.gov The Barbier reaction itself, which forms homoallylic alcohols from aldehydes and allylic halides, is reversible under certain conditions. wikipedia.orgnrochemistry.com Therefore, by designing a sufficiently strained homoallylic alkoxide, it is conceivable that the reverse reaction—fragmentation—could be favored to produce the organozinc reagent and a ketone or aldehyde byproduct.

Transmetalation Routes for Formation

Transmetalation, the transfer of an organic group from one metal to another, provides a powerful and often highly selective method for preparing organozinc reagents.

The transfer of a butenyl group from a boron-containing compound to a zinc salt is a viable and modern approach for the synthesis of but-3-enylzinc bromide. This process typically starts with a butenylboronic ester, such as but-3-enylpinacolboronate. While organoboronic esters are relatively weak nucleophiles, their reactivity can be enhanced to facilitate transmetalation to zinc. nih.gov

Recent studies have shown that chiral secondary alkylboronic esters, when activated with an organolithium reagent like t-butyllithium, undergo efficient and stereoretentive transmetalation to zinc salts such as zinc chloride or zinc acetate (B1210297). nih.gov This activation forms a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily transfers its organic group to the zinc center. nih.gov Applying this principle, a butenylboronic ester could be activated and subsequently reacted with a zinc halide to furnish but-3-enylzinc bromide. This method offers potential advantages in terms of functional group tolerance and stereochemical control, depending on the nature of the starting boronic ester.

Synthetic Methodology Summary

| Section | Synthetic Strategy | Precursor(s) | Key Reagents/Conditions |

| 1.1.1 | Direct Zinc Insertion | But-3-enyl bromide | Zinc metal (activated), THF |

| 1.1.2 | LiCl-Mediated Zinc Insertion | But-3-enyl bromide | Zinc dust, Lithium Chloride (LiCl), THF |

| 1.2.1 | Zinc Alkoxide Fragmentation | Sterically hindered homoallylic alcohol | Zinc base (to form alkoxide), then fragmentation |

| 1.3.1 | Transmetalation | Butenylboronic ester | Activator (e.g., t-BuLi), Zinc Halide (e.g., ZnCl₂) |

Flow Chemistry Protocols for Efficient Synthesis

The application of continuous flow chemistry offers significant advantages for the synthesis of organozinc reagents like but-3-enylzinc bromide, including enhanced safety, scalability, and reproducibility compared to traditional batch methods. nih.gov In a typical flow setup, a solution of the organic halide precursor, in this case, 4-bromo-1-butene, is continuously passed through a heated column packed with a bed of activated zinc metal.

This heterogeneous reaction allows for precise control over reaction parameters such as temperature, flow rate, and residence time, which in turn enables the optimization of reagent formation and minimization of side reactions. The but-3-enylzinc bromide is generated on-demand and can be directly "telescoped" into a subsequent reaction stream, where it is consumed as it is formed. This approach avoids the accumulation of potentially unstable organozinc intermediates, a significant safety benefit. nih.govnih.gov

Research in the continuous synthesis of various organozinc halides has demonstrated that full conversion of the starting halide can be achieved with high yields, often in the range of 82-92%. nih.govnih.gov While a specific protocol for but-3-enylzinc bromide is not extensively detailed in the provided literature, the general applicability of the method allows for the design of a robust synthetic procedure. The use of a large excess of zinc turnings and chemical activation of the zinc surface are common strategies to ensure efficient conversion. nih.gov

Below is a representative table of parameters for the flow synthesis of an organozinc halide, which can be adapted for the preparation of but-3-enylzinc bromide.

| Parameter | Typical Range/Value | Purpose |

| Precursor | 4-bromo-1-butene in THF | The starting material for the organozinc formation. |

| Solid Reagent | Packed bed of activated zinc turnings | The source of zinc for the oxidative addition. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time of the precursor in the reactor. |

| Reactor Temperature | 40 - 80 °C | Provides the activation energy for the reaction. |

| Residence Time | 1 - 10 minutes | The duration the reaction mixture spends in the heated zone. |

| Pressure | 1 - 5 bar | Can be used to suppress solvent boiling and improve reaction consistency. |

The development of such flow chemistry protocols is a significant step towards making the synthesis of valuable reagents like but-3-enylzinc bromide safer, more efficient, and more amenable to industrial-scale production. sigmaaldrich.com

Nucleophilic Addition Reactions with Electrophiles

As a potent nucleophile, but-3-enylzinc bromide readily engages in addition reactions with a variety of electrophilic partners. The inherent reactivity of the butenyl moiety, coupled with the moderating effect of the zinc counterion, allows for controlled and often highly selective bond-forming events.

Reactivity with Carbonyl Compounds (Aldehydes and Ketones)

The addition of but-3-enylzinc bromide to aldehydes and ketones represents a cornerstone of its application, providing a direct route to the synthesis of homoallylic alcohols. These products are valuable synthetic intermediates, amenable to a wide range of further transformations. The reaction proceeds via a nucleophilic attack of the γ-carbon of the butenyl group onto the electrophilic carbonyl carbon.

The diastereoselectivity of this addition is a critical aspect, particularly when employing chiral aldehydes. The outcome is often dictated by the interplay of steric and electronic factors, with established models such as the Felkin-Anh and chelation-control models providing a framework for predicting the stereochemical course of the reaction. For instance, in the absence of a chelating group on the α-carbon of the aldehyde, the reaction typically proceeds under Felkin-Anh control, where the nucleophile attacks from the least hindered face. Conversely, the presence of a Lewis basic group can lead to chelation with the zinc atom, directing the nucleophile to the opposite face of the molecule.

Table 1: Illustrative Examples of the Addition of But-3-enylzinc Bromide to Aldehydes

| Aldehyde | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | 1-Phenylpent-4-en-1-ol | N/A | High |

| 2-Phenylpropanal | 1,3-Diphenylhex-5-en-2-ol | Varies with conditions | Good to High |

| (R)-2,3-O-Isopropylideneglyceraldehyde | (4R,5R)-5,6-O-Isopropylidene-1-hexene-3,4-diol | High (anti-Felkin) | Good |

Note: The yields and diastereomeric ratios are generalized from typical allylation reactions and may vary based on specific reaction conditions.

Addition to Imines and Related Nitrogen-Containing Electrophiles

The nucleophilic character of but-3-enylzinc bromide extends to reactions with imines and their derivatives, such as nitrones and N-acyliminium ions, affording valuable β,γ-unsaturated amines. These products are key structural motifs in numerous biologically active compounds and natural products.

The diastereoselective addition of but-3-enylzinc bromide to chiral imines has been a subject of significant research. The stereochemical outcome is influenced by the nature of the substituent on the imine nitrogen and the stereochemistry of the imine itself. For instance, the addition to imines derived from chiral α-amino acids often proceeds with a high degree of stereocontrol, dictated by the steric bias imposed by the chiral auxiliary.

N-Acyliminium ions, being highly electrophilic, readily react with but-3-enylzinc bromide. This reaction provides an efficient pathway to functionalized amine derivatives.

Table 2: Representative Reactions of But-3-enylzinc Bromide with Imines

| Imine Substrate | Product Type | Diastereoselectivity |

| N-Benzylidenebenzylamine | β,γ-Unsaturated amine | Moderate to Good |

| Imine from (R)-phenylglycinol | Chiral homoallylic amine | High |

| N-Sulfonyl imines | Protected homoallylic amine | Generally Good |

Note: Diastereoselectivity is dependent on the specific substrates and reaction conditions.

Carboxylation Reactions Utilizing Carbon Dioxide as a C1 Electrophile

But-3-enylzinc bromide can be carboxylated through its reaction with carbon dioxide, a readily available and environmentally benign C1 electrophile. This transformation provides a direct route to pent-4-enoic acid and its derivatives, which are useful building blocks in organic synthesis. The reaction typically involves bubbling gaseous carbon dioxide through a solution of the organozinc reagent or pouring the reagent onto solid carbon dioxide (dry ice). The initial product is a zinc carboxylate, which upon acidic workup, yields the corresponding carboxylic acid. The efficiency of this reaction highlights the utility of organozinc reagents in C-C bond formation with simple, abundant feedstocks.

Cross-Coupling Transformations

Beyond its role in nucleophilic additions, but-3-enylzinc bromide is a competent partner in transition metal-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon bonds between the butenyl moiety and various organic electrophiles, significantly expanding its synthetic utility.

Transition Metal-Catalyzed Cross-Coupling (e.g., Negishi Coupling)

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. researchgate.netnih.gov But-3-enylzinc bromide serves as an effective nucleophilic partner in these reactions, coupling with a wide array of electrophiles including aryl, heteroaryl, and vinyl halides. nih.govnih.gov

The success of the Negishi coupling often hinges on the choice of catalyst and ligands. Palladium catalysts, in particular those bearing bulky phosphine (B1218219) ligands, have proven to be highly effective in promoting the cross-coupling of secondary alkylzinc halides like but-3-enylzinc bromide. nih.gov These ligands facilitate the crucial reductive elimination step and suppress undesired side reactions such as β-hydride elimination. The reaction generally exhibits high functional group tolerance, allowing for the coupling of complex and functionalized substrates. nih.gov

Table 3: Examples of Negishi Coupling with But-3-enylzinc Bromide

| Electrophile | Catalyst System | Product | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 4-(But-3-en-1-yl)toluene | High |

| 1-Iodonaphthalene | Pd₂(dba)₃ / P(2-furyl)₃ | 1-(But-3-en-1-yl)naphthalene | Good |

| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | (E)-1-Phenylhexa-1,5-diene | Good |

| 2-Bromopyridine | NiCl₂(dppp) | 2-(But-3-en-1-yl)pyridine | Moderate |

Note: Yields are representative and depend on the specific catalyst, ligands, and reaction conditions.

Copper-Mediated and Copper-Catalyzed Carbon-Carbon Bond Formation

Copper-based systems offer a cost-effective and often complementary approach to palladium for cross-coupling reactions. But-3-enylzinc bromide can participate in both copper-mediated and copper-catalyzed C-C bond-forming reactions.

In copper-mediated reactions, stoichiometric amounts of a copper(I) salt are used to generate a more reactive organocopper species in situ. These reagents can then undergo coupling with a variety of electrophiles.

More synthetically attractive are copper-catalyzed processes, which employ only a catalytic amount of a copper salt. These reactions often involve the 1,4-addition (conjugate addition) of the organozinc reagent to α,β-unsaturated carbonyl compounds, such as enones. This transformation provides a powerful method for the construction of γ,δ-unsaturated ketones. The regioselectivity of the addition is a key feature, with the butenyl group typically adding to the β-position of the enone.

Table 4: Copper-Mediated/Catalyzed Reactions of But-3-enylzinc Bromide

| Electrophile | Copper Source | Product Type |

| Cyclohex-2-en-1-one | CuCN·2LiCl (catalytic) | 3-(But-3-en-1-yl)cyclohexan-1-one |

| Allyl Bromide | CuI (stoichiometric) | Hepta-1,6-diene |

| Propargyl Chloride | CuBr·SMe₂ (catalytic) | Hept-1-en-6-yne |

Note: The specific products and yields are dependent on the reaction conditions and the nature of the electrophile.

But-3-enylzinc bromide has established itself as a versatile and reliable reagent in organic synthesis. Its ability to act as a potent nucleophile in addition reactions to a range of electrophiles, including carbonyls and imines, provides straightforward access to valuable homoallylic alcohols and amines. Furthermore, its participation in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling and copper-mediated transformations, allows for the construction of complex carbon skeletons. The continued exploration of the reactivity of but-3-enylzinc bromide promises to unveil new synthetic methodologies and further solidify its importance in the construction of intricate molecular architectures.

Reactivity in the Presence of Other Transition Metal Catalysts (e.g., Palladium, Nickel)

The reactivity of but-3-enylzinc bromide is significantly enhanced and directed by the use of transition metal catalysts, most notably palladium and nickel. These catalysts are central to cross-coupling reactions, where the but-3-enyl group is transferred to an organic halide or another electrophilic partner.

Palladium-Catalyzed Reactions (Negishi Coupling):

The palladium-catalyzed cross-coupling of organozinc reagents with organic halides, known as the Negishi coupling, is a powerful tool for C-C bond formation. wikipedia.org In the context of but-3-enylzinc bromide, this reaction allows for the introduction of the but-3-enyl moiety onto a wide range of substrates. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The but-3-enyl group is transferred from zinc to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final product and regenerating the palladium(0) catalyst.

The choice of palladium catalyst and ligands is crucial for the success of these reactions, influencing reaction rates and selectivity. For instance, highly active catalysts like Pd-PEPPSI precatalysts have been shown to be effective in coupling alkylzinc reagents with alkyl halides, a process that can be hampered by side reactions like beta-hydride elimination. wikipedia.org

Nickel-Catalyzed Reactions:

Similar to palladium, nickel catalysts are also employed in cross-coupling reactions involving but-3-enylzinc bromide. wikipedia.org Nickel catalysis can sometimes offer advantages in terms of cost and reactivity, particularly for less reactive organic halides. Recent advancements have highlighted the use of nickel in photoredox-catalyzed C(sp³)–H functionalization reactions, where a bromine radical can facilitate the generation of a carbon-centered radical that is then captured by a chiral nickel catalyst for enantioselective bond formation. thieme-connect.de

The following table summarizes the general role of palladium and nickel in the reactivity of but-3-enylzinc bromide:

| Catalyst | Reaction Type | Key Features |

| Palladium | Negishi Coupling | Forms C(sp³)-C(sp²), C(sp³)-C(sp³), and other C-C bonds. High functional group tolerance. wikipedia.org |

| Nickel | Cross-Coupling | Often more reactive for certain substrates. Can be used in photoredox catalysis for C-H functionalization. wikipedia.orgthieme-connect.de |

Participation in Radical Processes and Cascade Cyclizations

Beyond its role in traditional two-component cross-coupling reactions, but-3-enylzinc bromide and related allylic zinc reagents can participate in radical processes and cascade cyclizations. These reactions often lead to the formation of complex cyclic structures from simple acyclic precursors.

Radical reactions involving but-3-enylzinc bromide can be initiated by various methods, including the use of radical initiators or photoredox catalysis. libretexts.org Once a radical is formed on the butenyl chain, it can undergo intramolecular cyclization, typically forming five- or six-membered rings. The regioselectivity of this cyclization is governed by the stability of the resulting radical and steric factors.

Cascade cyclizations represent a powerful strategy for rapidly building molecular complexity. rsc.org In such a sequence, an initial intermolecular reaction can trigger a series of intramolecular cyclizations. For example, the palladium-catalyzed reaction of an aryl halide with but-3-enylzinc bromide could be followed by an intramolecular Heck-type cyclization, leading to the formation of polycyclic systems. rsc.org

Regioselectivity and Chemoselectivity in Allylic Organozinc Reactions

Regioselectivity:

A key feature of reactions involving allylic organometallic reagents like but-3-enylzinc bromide is the potential for allylic rearrangement. The but-3-enylzinc bromide exists in equilibrium with its more substituted isomer, 1-methyl-2-propenylzinc bromide (crotylzinc bromide). The position of this equilibrium and the relative reactivity of each isomer determine the regioselectivity of the reaction.

Generally, reactions with electrophiles can occur at either the α-carbon (C1) or the γ-carbon (C3) of the allylic system. The outcome is influenced by several factors, including:

The nature of the electrophile: Hard electrophiles tend to react at the more substituted and sterically hindered γ-position, while soft electrophiles favor reaction at the less substituted α-position.

The solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organozinc reagent. rsc.org

The presence of additives: Lewis acids or other additives can alter the regiochemical course of the reaction.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. youtube.comyoutube.com Organozinc reagents, including but-3-enylzinc bromide, are known for their good chemoselectivity. ncl.res.in They are generally less reactive than their organolithium or Grignard counterparts, allowing them to tolerate a variety of functional groups such as esters, nitriles, and ketones in the substrate. sigmaaldrich.comsigmaaldrich.com

For example, in a molecule containing both an aldehyde and a ketone, but-3-enylzinc bromide will typically react selectively with the more reactive aldehyde group. This chemoselectivity is a significant advantage in the synthesis of complex molecules where protection of certain functional groups might otherwise be necessary. youtube.com

The table below provides a general overview of the factors influencing selectivity:

| Selectivity Type | Influencing Factors | General Outcome |

| Regioselectivity | Electrophile hardness, solvent, additives | Reaction at α or γ position of the allylic system |

| Chemoselectivity | Inherent reactivity of functional groups | Preferential reaction with more reactive functional groups (e.g., aldehyde over ketone) youtube.com |

Competing Reaction Pathways and Side Reactions (e.g., Wurtz-type Dimerization, Hydrozincation)

While but-3-enylzinc bromide is a versatile reagent, its reactions can be accompanied by competing pathways and side reactions that can lower the yield of the desired product.

Wurtz-type Dimerization:

One common side reaction is the Wurtz-type homocoupling of the organozinc reagent, leading to the formation of 1,5-hexadiene. This dimerization can occur either thermally or be promoted by the transition metal catalyst. The extent of dimerization depends on the reaction conditions, including the concentration of the organozinc reagent and the nature of the catalyst.

Hydrozincation:

Hydrozincation is another potential side reaction where a zinc hydride species adds across the double bond of the but-3-enylzinc bromide or the starting but-3-enyl bromide. This can lead to the formation of saturated organozinc species and reduce the efficiency of the desired cross-coupling reaction.

Careful control of reaction parameters such as temperature, solvent, and the choice of catalyst and ligands is essential to minimize these and other competing pathways, thereby maximizing the yield of the desired product. sigmaaldrich.com

Significance and Distinctive Reactivity Profile of Allylic Zinc Reagents

Allylic zinc reagents, including but-3-enylzinc bromide, represent a particularly important subclass of organozinc compounds. Their significance stems from their unique reactivity, which allows for the formation of carbon-carbon bonds with a high degree of control over regioselectivity and stereoselectivity.

One of the key features of allylic zinc reagents is their ability to be prepared under mild conditions and their tolerance of a wide variety of functional groups. sigmaaldrich.com This is a distinct advantage over more reactive organometallic counterparts like Grignard or organolithium reagents. wikipedia.org The preparation of allylic zinc reagents can be achieved through various methods, including the direct insertion of activated zinc into an allylic halide or through novel fragmentation reactions of homoallylic alcohols. nih.govacs.org

The reactivity of allylic zinc reagents is characterized by their ability to undergo reactions with a range of electrophiles, such as aldehydes, ketones, and acid chlorides, to form new carbon-carbon bonds. nih.gov A notable characteristic is their propensity to form the new bond at the most substituted carbon of the allylic system. nih.gov Furthermore, in reactions with α-substituted homoallylic alcohols, the resulting products are often obtained with high anti diastereoselectivity. nih.govacs.org

Recent research has also led to the development of solid, thermally stable allylic zinc reagents. These are prepared by treating allylic chlorides or bromides with zinc dust in the presence of lithium chloride and magnesium pivalate, followed by solvent evaporation. nih.gov These solid reagents exhibit excellent stability and undergo highly regioselective and diastereoselective additions to aldehydes and ketones. nih.gov

Overview of Applications in Modern Organic Synthesis

But-3-enylzinc bromide and other allylic zinc reagents are versatile tools in the arsenal (B13267) of synthetic organic chemists, finding application in a variety of important transformations.

A primary application of these reagents is in cross-coupling reactions . Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful methods for forming carbon-carbon bonds. sigmaaldrich.com Allylic zinc reagents have been successfully employed in these reactions, coupling with various organic halides to construct complex molecular frameworks. nih.gov For instance, they undergo Pd-catalyzed cross-coupling with PEPPSI-IPent, a palladium-based catalyst. nih.gov

Another significant area of application is in acylation reactions . The reaction of allylic zinc reagents with acid chlorides regioselectively produces homoallylic ketones, with the new carbon-carbon bond consistently forming at the more sterically hindered position of the allylic system. nih.gov This predictable regioselectivity is a valuable asset in synthetic planning.

Furthermore, allylic zinc reagents are instrumental in additions to carbonyl compounds . Their reactions with aldehydes and ketones provide access to homoallylic alcohols, which are important building blocks in organic synthesis. These reactions can often be performed with a high degree of diastereoselectivity, particularly when using substituted allylic zinc reagents. nih.gov

The development of more robust and functional-group-tolerant methods for preparing and utilizing allylic zinc reagents continues to expand their utility. For example, methods have been developed for the direct synthesis of adamantylzinc bromides, which can then be used in Pd-catalyzed cross-coupling and Cu-mediated acylation reactions. researchgate.net

The table below summarizes some key reactions involving allylic zinc reagents:

| Reaction Type | Electrophile | Product | Key Features |

| Cross-Coupling | Aryl/Vinyl Halides | Allylated Arenes/Alkenes | Pd-catalyzed, C-C bond formation |

| Acylation | Acid Chlorides | Homoallylic Ketones | Regioselective, bond forms at hindered carbon |

| Carbonyl Addition | Aldehydes/Ketones | Homoallylic Alcohols | Can be highly diastereoselective |

An in-depth examination of the synthetic routes to bromozinc(1+);but-1-ene, more commonly known as but-3-enylzinc bromide, reveals a variety of strategic approaches. This organozinc reagent is a valuable intermediate in organic synthesis, primarily utilized for the construction of carbon-carbon bonds. The methodologies for its preparation can be broadly categorized into direct metal insertion, fragmentation of specific precursors, and transmetalation from other organometallic species. This article will focus exclusively on these synthetic methodologies as outlined.

Stereochemical Control in But 3 Enylzinc Bromide Mediated Reactions

Diastereoselective Transformations

Diastereoselectivity in the context of but-3-enylzinc bromide reactions refers to the preferential formation of one diastereomer over another. This selectivity is profoundly influenced by the inherent chirality of the substrates and the geometry of the organozinc reagent itself.

Control of Relative Stereocenters in Allylation Reactions

The addition of but-3-enylzinc bromide to aldehydes and ketones generates homoallylic alcohols, which can possess multiple stereocenters. The relative configuration of these newly formed stereocenters is a critical aspect of the reaction's stereochemical outcome. While extensive data on the diastereoselectivity of unsubstituted but-3-enylzinc bromide is not as prevalent in the literature as for its substituted analogue, crotylzinc bromide, the principles of stereocontrol can be extrapolated. The reaction is understood to proceed through a cyclic, chair-like Zimmerman-Traxler transition state, where the substituents on both the carbonyl compound and the organozinc reagent strive to occupy pseudo-equatorial positions to minimize steric interactions.

In the case of but-3-enylzinc bromide, which lacks substituents on the double bond, the primary source of diastereoselection arises from the chirality present in the carbonyl substrate.

Diastereoselectivity in Reactions with α-Chiral Ketones

The reaction of but-3-enylzinc bromide with α-chiral ketones provides a direct route to tertiary homoallylic alcohols with two adjacent stereocenters. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the prochiral ketone, which is governed by the steric and electronic nature of the substituent at the α-position.

Models such as Cram's rule, the Felkin-Anh model, and the chelation-control model are employed to predict the major diastereomer. In the absence of a chelating group, the Felkin-Anh model generally provides accurate predictions. This model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. Consequently, the but-3-enylzinc bromide will preferentially attack the less hindered face of the ketone.

For instance, in the addition of an allyl nucleophile to an α-chiral ketone where the substituents are large (L), medium (M), and small (S), the preferred trajectory of the nucleophile is over the small substituent, leading to the formation of a specific diastereomer.

Table 1: Predicted Diastereoselectivity in the Addition of But-3-enylzinc Bromide to an α-Chiral Ketone based on the Felkin-Anh Model

| α-Substituents (L, M, S) | Preferred Nucleophilic Attack Trajectory | Major Diastereomer |

| Phenyl, Methyl, Hydrogen | Over Hydrogen | (S,R)- or (R,S)-diastereomer |

Note: The absolute configuration of the product depends on the absolute configuration of the starting ketone.

When the α-substituent is capable of chelating with the zinc metal center (e.g., an alkoxy or amino group), a chelation-controlled mechanism can dominate. In this scenario, the organozinc reagent coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five- or six-membered ring. This conformation locks the ketone in a specific orientation, and the nucleophile attacks from the less hindered face of this chelate, often leading to the opposite diastereomer predicted by the Felkin-Anh model.

Influence of Starting Material Geometry (E/Z Isomers) on Stereochemical Outcome

The geometry of the double bond in substituted allylic organometallic reagents, such as crotylzinc bromide, plays a crucial role in determining the relative stereochemistry of the product (syn or anti). The (Z)-isomer typically yields the syn-diastereomer, while the (E)-isomer affords the anti-diastereomer, a principle well-established through the Zimmerman-Traxler model.

For the unsubstituted but-3-enylzinc bromide, the concept of E/Z isomerism at the double bond is not applicable as it lacks the necessary substitution pattern. However, it is important to consider the potential for isomerization of the organozinc reagent itself. Allylic zinc reagents can exist in equilibrium between the α- and γ-substituted forms. In the case of but-3-enylzinc bromide, this equilibrium would involve the terminal methylene (B1212753) group and the internal C2 position. The position of this equilibrium can be influenced by factors such as solvent and temperature, which could potentially affect the regioselectivity of the reaction, though this is less of a concern for the unsubstituted system compared to its substituted counterparts.

Considerations for Enantioselective Methodologies

While diastereoselective reactions rely on the inherent chirality of the starting materials, enantioselective methods employ external chiral agents to induce facial selectivity in the attack of the nucleophile on a prochiral carbonyl compound. The development of catalytic enantioselective allylations using organozinc reagents has been an area of intense research.

The most common strategy involves the in-situ formation of a chiral complex by reacting the organozinc reagent with a chiral ligand. These chiral ligands are typically amino alcohols, diols, or diamines. The chiral ligand coordinates to the zinc metal center, creating a chiral environment around the reactive species. This chiral complex then delivers the allyl group to one face of the carbonyl substrate preferentially, leading to the formation of one enantiomer in excess.

While there is extensive literature on the use of chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, specific and highly efficient systems tailored for but-3-enylzinc bromide are less commonly reported. However, the general principles apply. The effectiveness of a chiral ligand depends on its ability to form a well-defined, rigid transition state that maximizes the energetic difference between the two diastereomeric transition states leading to the respective enantiomers.

Table 2: Representative Chiral Ligands for Enantioselective Organozinc Additions

| Ligand Type | Example Ligand | Typical Substrate |

| Amino Alcohol | (-)-N,N-Dibutylnorephedrine (DBNE) | Aldehydes |

| Diol | (R,R)-TADDOL | Aldehydes, Ketones |

| Diamine | (S)-(-)-2-(1-Pyrrolidinylmethyl)pyrrolidine | Aldehydes |

The successful application of these or newly designed chiral ligands to but-3-enylzinc bromide mediated reactions would require careful optimization of reaction parameters such as the nature of the solvent, temperature, and the stoichiometry of the ligand to the organozinc reagent. The development of such catalytic enantioselective methods remains a valuable goal for expanding the synthetic utility of but-3-enylzinc bromide.

Mechanistic Investigations of But 3 Enylzinc Bromide Reactivity

Elucidation of Reaction Mechanisms for Zinc Insertion

The formation of but-3-enylzinc bromide typically proceeds via the direct insertion of metallic zinc into the carbon-bromine bond of but-3-enyl bromide. This process is a heterogeneous reaction occurring on the surface of the zinc metal. Mechanistic studies, often utilizing advanced techniques like single-particle fluorescence microscopy, have revealed a two-step sequence for the formation of soluble organozinc reagents. researchgate.netnih.gov

Oxidative Addition: The initial step involves the oxidative addition of the organic halide (but-3-enyl bromide) to the zinc metal surface. This forms a surface-bound organozinc intermediate (R-Zn-X). nih.gov The efficiency of this step is highly dependent on the state of the zinc surface; passivating oxide layers must be removed or penetrated for the reaction to proceed. nih.govnih.gov

Solubilization: The surface-bound intermediate is then solubilized into the reaction medium, forming the desired solution-phase but-3-enylzinc bromide. nih.gov This step can be a rate-limiting factor and is significantly influenced by the solvent and the presence of activating additives. nih.govnih.gov

Table 1: Key Steps in Zinc Insertion Mechanism

| Step | Description | Influencing Factors |

| 1. Oxidative Addition | The organic halide reacts with the zinc metal surface to form a surface-bound organozinc species. | Zinc activation (e.g., Rieke Zinc, TMSCl), solvent polarity, nature of the halide. nih.govwikipedia.org |

| 2. Solubilization | The surface-bound intermediate is released into the solution. | Solvent (e.g., THF, DMSO), additives (e.g., LiCl). nih.govnih.gov |

Role of Aggregation State and Solvation Effects on Reactivity

Once in solution, the structure and reactivity of but-3-enylzinc bromide are not straightforward. Organozinc halides are subject to the Schlenk equilibrium, where they can disproportionate into the corresponding diorganozinc species (dibut-3-enylzinc) and zinc bromide. wikipedia.org

2 RZnBr ⇌ R₂Zn + ZnBr₂ (where R = but-3-enyl)

The choice of solvent has a profound effect on the kinetics of the formation of organozinc reagents. For instance, polar aprotic solvents like DMSO can accelerate the initial oxidative addition step compared to less polar solvents like THF. nih.govnih.gov However, additives like lithium chloride can promote solubilization in THF, making it an effective solvent system without the complications of using high-boiling polar solvents. researchgate.netnih.gov This demonstrates that solvation effects influence both the formation and the subsequent reactivity of the but-3-enylzinc bromide.

Formation and Reactivity of Organobismetallic Zinc Reagents

The reactivity profile of but-3-enylzinc bromide can be significantly altered by transmetallation to another metal, forming bimetallic reagents. This is a common strategy to tune the selectivity and reactivity of organometallic compounds.

A prominent example is the formation of organocopper reagents through the reaction of organozinc compounds with copper(I) salts like copper(I) cyanide (CuCN) or copper(I) iodide (CuI). wikipedia.orgd-nb.info The resulting but-3-enylcopper species, often formulated as higher-order cyanocuprates when LiCl is present, exhibit different reactivity compared to the parent zinc reagent. They are particularly effective in conjugate addition reactions and cross-coupling reactions. d-nb.inforesearchgate.net

Another approach involves the synthesis of bimetallic nanoparticles, such as ZnO-Fe₂O₃, which can have unique catalytic properties. researchgate.net The synthesis of these materials can be achieved through methods like co-reduction or thermal decomposition of metal precursors. mdpi.com While not a direct modification of the but-3-enylzinc reagent itself, the principles of combining zinc with other metals highlight a broader strategy for modulating reactivity. The formation of bimetallic species can occur through various routes, including the co-reduction of two different metal ions or the sequential deposition of one metal onto nanoparticles of another, leading to core-shell structures. mdpi.comacs.org

Impact of Additives on Reaction Kinetics, Regioselectivity, and Stereoselectivity

Additives are crucial in modern organozinc chemistry, dramatically improving reaction efficiency, selectivity, and substrate scope.

Lithium Chloride (LiCl): The use of LiCl is a cornerstone of the Knochel method for preparing functionalized organozinc reagents. organic-chemistry.org LiCl accelerates the zinc insertion reaction not by affecting the oxidative addition, but by facilitating the solubilization of the organozinc halide from the metal surface. nih.gov It forms a soluble adduct with the organozinc compound, effectively breaking up aggregates and preventing the reagent from passivating the zinc surface. wikipedia.orgorganic-chemistry.org This allows for the efficient preparation of reagents like but-3-enylzinc bromide from the corresponding bromide in THF at mild temperatures. beilstein-journals.org The presence of LiCl is often essential for the efficiency of subsequent coupling reactions. beilstein-journals.org

Copper Salts: As mentioned previously, copper salts (e.g., CuI, CuCN) are widely used as catalysts in reactions involving organozinc reagents. nih.govbeilstein-journals.org In the case of but-3-enylzinc bromide, which is an allylic organometallic, copper catalysis is key for controlling regioselectivity in allylic substitution reactions (Sₙ2' vs. Sₙ2). Copper-catalyzed additions to unsaturated systems are also highly valuable transformations. researchgate.net The transmetallation to copper generates a softer nucleophile, which often favors 1,4-conjugate addition over 1,2-addition to α,β-unsaturated carbonyls.

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl serves multiple roles as an activating agent. Its primary proposed function is the removal of passivating zinc oxide (ZnO) layers from the metal surface, thereby exposing fresh zinc(0) for oxidative addition. nih.govnih.gov More recent studies using fluorescence lifetime imaging microscopy have revealed an additional role: TMSCl aids in the solubilization of the organozinc intermediate from the zinc surface after the oxidative addition has occurred. nih.gov In some reactions, TMSCl can also act as a Lewis acid or trap anionic intermediates. researchgate.net

Table 2: Effects of Common Additives on But-3-enylzinc Bromide Reactions

| Additive | Primary Mechanistic Role(s) | Impact on Reaction |

| Lithium Chloride (LiCl) | Forms soluble RZnBr·LiCl adducts; accelerates solubilization of the organozinc from the metal surface. nih.govorganic-chemistry.org | Increases rate of formation; allows preparation in THF; enhances reactivity in subsequent couplings. beilstein-journals.orgmdpi.com |

| Copper Salts (e.g., CuCN) | Catalyzes cross-coupling and addition reactions via transmetallation to form organocopper species. d-nb.infonih.gov | Controls regioselectivity (e.g., Sₙ2' in allylic substitutions); promotes conjugate addition. researchgate.net |

| TMSCl | Activates zinc surface by removing oxides; aids in solubilizing organozinc intermediates. nih.govnih.gov | Overcomes induction periods; increases overall rate of reagent formation. nih.gov |

Proposed Intramolecular Rearrangements (e.g., Claisen-type Rearrangements Involving Zinc)

While but-3-enylzinc bromide itself is a stable reagent, it can participate in reactions that lead to intermediates capable of undergoing intramolecular rearrangements. The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a powerful carbon-carbon bond-forming reaction. organic-chemistry.orgmasterorganicchemistry.com Variants of this reaction have been developed that involve zinc.

In the Kazmaier-Claisen rearrangement , a zinc enolate is generated from an unsaturated amino acid ester. The use of zinc chloride to form the chelated enolate provides high yields and stereospecificity in the subsequent rearrangement. wikipedia.org

Similarly, the Ireland-Claisen rearrangement involves the rearrangement of an allylic ester via a silyl (B83357) ketene (B1206846) acetal, which is formed by trapping a lithium enolate with TMSCl. masterorganicchemistry.comwikipedia.org While traditionally using lithium enolates, the principle can be extended to zinc enolates. A but-3-enylzinc reagent could react with an appropriate acetate (B1210297) to form a zinc enolate, which, if it contains an allylic ether moiety, could potentially undergo a researchgate.netresearchgate.net-sigmatropic rearrangement.

These zinc-involved Claisen rearrangements proceed through a highly ordered, six-membered chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. organic-chemistry.orgresearchgate.net The involvement of the zinc cation as a Lewis acid can chelate the reacting partners, further organizing the transition state and potentially lowering the activation energy of the rearrangement compared to the purely thermal process. wikipedia.org

Catalytic Roles and Applications Involving But 3 Enylzinc Bromide

Zinc-Catalyzed Organic Transformations

While but-3-enylzinc bromide is often employed as a nucleophilic partner in transition metal-catalyzed reactions, its inherent reactivity can be harnessed in zinc-catalyzed transformations. Zinc salts, such as zinc bromide (ZnBr₂), are known to act as Lewis acid catalysts in a variety of organic reactions. beilstein-journals.org The presence of additional zinc species can influence the aggregation state and reactivity of the organozinc reagent itself, potentially leading to self-catalyzed or zinc-catalyzed pathways. For instance, zinc halides like ZnCl₂ have been shown to promote cross-coupling reactions, enhancing reaction rates. organic-chemistry.org

In the context of but-3-enylzinc bromide, the zinc center can activate electrophiles, facilitating nucleophilic attack by the but-3-enyl group. This is particularly relevant in addition reactions to carbonyl compounds and imines. While often considered stoichiometric reactions, the catalytic turnover can be envisioned in the presence of a suitable co-catalyst or under specific reaction conditions that regenerate the active zinc species. Research in the broader field of organozinc chemistry has demonstrated that zinc catalysts can be effective for various transformations, including hydroamination and borylation reactions. nih.govyoutube.com

Synergistic Catalysis with Transition Metals (e.g., Copper, Palladium, Rhodium)

The most prominent catalytic applications of but-3-enylzinc bromide involve its use in conjunction with transition metal catalysts, particularly copper, palladium, and rhodium. beilstein-journals.orgnih.govnih.govrsc.orgorganic-chemistry.org This synergistic approach combines the nucleophilic character of the organozinc reagent with the unique catalytic properties of the transition metal, enabling a wide range of cross-coupling and addition reactions. nih.gov

Copper: Copper-catalyzed reactions represent a cost-effective and environmentally benign alternative to palladium-catalyzed processes. rsc.orgrsc.org But-3-enylzinc bromide can participate in copper-catalyzed cross-coupling reactions with various electrophiles, including alkyl and aryl halides. The mechanism typically involves the transmetalation of the but-3-enyl group from zinc to the copper catalyst, which then undergoes reductive elimination with the electrophile to form the desired product. Copper catalysis is particularly valuable for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. sustech.edu.cn

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, and but-3-enylzinc bromide is an effective coupling partner in Negishi-type cross-coupling reactions. organic-chemistry.org These reactions allow for the formation of carbon-carbon bonds with high efficiency and selectivity. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with but-3-enylzinc bromide and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The versatility of palladium catalysis allows for the coupling of but-3-enylzinc bromide with a broad spectrum of aryl, vinyl, and alkyl halides and triflates. nih.govnih.gov

Rhodium: Rhodium catalysts are known for their ability to catalyze a variety of transformations, including addition and annulation reactions. nih.gov But-3-enylzinc bromide can act as a nucleophile in rhodium-catalyzed 1,2- and 1,4-addition reactions to α,β-unsaturated carbonyl compounds and related electrophiles. The rhodium center activates the electrophile, facilitating the addition of the but-3-enyl group. Furthermore, rhodium catalysts can be employed in more complex cascade reactions where but-3-enylzinc bromide is a key component. researchgate.net

Ligand Design and Its Influence on Catalytic Performance

The choice of ligand coordinated to the transition metal catalyst plays a crucial role in determining the outcome of reactions involving but-3-enylzinc bromide. Ligands can influence the catalyst's stability, reactivity, and selectivity by modulating its electronic and steric properties. illinois.edunih.gov

In palladium-catalyzed Negishi cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have proven to be highly effective. organic-chemistry.orgnih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reaction rates, even at room temperature. nih.gov The nature of the ligand can also impact the stability of the catalytic intermediates and prevent side reactions. nih.govresearchgate.net

In copper-catalyzed reactions, the design of the ligand is critical for achieving high efficiency and selectivity. Various nitrogen- and phosphorus-based ligands have been developed to enhance the catalytic activity of copper complexes. For instance, the use of specific N,N,P-ligands has been shown to enhance the reducing capability of copper, facilitating single-electron transfer processes in cross-coupling reactions. sustech.edu.cn The ligand can also influence the regioselectivity and stereoselectivity of the reaction, which is particularly important in asymmetric catalysis.

The table below summarizes the influence of different ligands on the performance of palladium-catalyzed cross-coupling reactions.

| Catalyst System | Ligand | Key Advantages |

| Pd/P(t-Bu)₃ | Tri-tert-butylphosphine | High reactivity, enabling room-temperature couplings. nih.gov |

| Pd/PCy₃ | Tricyclohexylphosphine | Effective for Suzuki reactions of aryl triflates. nih.gov |

| Pd₂(dba)₃/PCyp₃/NMI | Tricyclopentylphosphine | Broad applicability for various alkyl halides. organic-chemistry.org |

| Pd-Xantphos | Xantphos | General system for atmospheric pressure carbonylation. nih.gov |

The strategic selection of the transition metal and the fine-tuning of the ligand sphere are paramount for unlocking the full synthetic potential of but-3-enylzinc bromide in catalysis. Continued research in this area is expected to lead to the development of even more efficient and selective transformations, further solidifying the importance of this versatile organozinc reagent in modern organic synthesis.

Advanced Applications in Complex Organic Synthesis Utilizing But 3 Enylzinc Bromide

Construction of Complex Carbon Skeletons (e.g., Tricyclic Systems)

The strategic application of but-3-enylzinc bromide has proven instrumental in the assembly of complex polycyclic frameworks, most notably tricyclic systems that form the core of many biologically active natural products. The reagent's ability to introduce a butenyl side chain allows for subsequent intramolecular cyclization reactions, leading to the formation of new rings with a high degree of stereocontrol.

One powerful strategy involves the conjugate addition of but-3-enylzinc bromide to cyclic enones. This initial carbon-carbon bond formation sets the stage for a subsequent intramolecular reaction, such as a radical cyclization or a transition-metal-catalyzed cyclization, to forge the tricyclic skeleton. The butenyl group acts as a tether, bringing reactive centers into proximity and facilitating the ring-closing event. This tandem approach is highly efficient, often proceeding in a single pot and minimizing the need for isolation and purification of intermediates.

The versatility of this methodology is further enhanced by the ability to control the stereochemical outcome of the cyclization. By carefully selecting the substrate, reaction conditions, and catalysts, chemists can direct the formation of specific stereoisomers, which is crucial for the synthesis of enantiomerically pure natural products.

Total Synthesis of Natural Products (e.g., Cedrane (B85855) and Clovane Sesquiterpene Skeletons)

A significant testament to the synthetic utility of but-3-enylzinc bromide is its application in the total synthesis of complex natural products, particularly the cedrane and clovane families of sesquiterpenes. These molecules possess intricate, bridged tricyclic carbon skeletons that present a formidable synthetic challenge.

In a unified approach to both the cedrane and clovane skeletons, researchers have employed but-3-enylzinc bromide to introduce a key side chain that serves as a precursor for a pivotal radical cyclization cascade. researchgate.net Specifically, the synthesis of a cyclization precursor for the clovane skeleton involved the conjugate addition of but-3-enylzinc bromide to a cyclohexenone derivative. researchgate.net This reaction, carried out in the presence of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe2) and trimethylsilyl (B98337) chloride (TMSCl) in dimethylacetamide (DMA), proceeded efficiently to afford the desired product in high yield. researchgate.net

The subsequent radical cyclization, triggered by the opening of an epoxide ring, initiates a cascade of events that ultimately forges the characteristic tricyclic framework of the clovane sesquiterpenes. researchgate.net This elegant strategy highlights the importance of but-3-enylzinc bromide in setting up the crucial stereochemistry and functionality required for the key bond-forming transformations.

The following table summarizes the key reaction for the preparation of the clovane skeleton precursor:

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| Cyclohexenone derivative | but-3-enylzinc bromide, CuBr·SMe2, TMSCl | DMA, 0 °C to rt | Cyclization Precursor | 91% | researchgate.net |

This successful application underscores the reagent's value in the strategic planning and execution of complex natural product syntheses.

Development of Novel Methodologies for Carbon-Carbon Bond Formation

The unique reactivity of but-3-enylzinc bromide has also spurred the development of novel methodologies for carbon-carbon bond formation that extend beyond its use in specific total syntheses. Research in this area focuses on expanding the scope and utility of tandem reactions initiated by the addition of this organozinc reagent.

One area of development involves the exploration of new types of electrophiles that can be coupled with but-3-enylzinc bromide, followed by innovative cyclization strategies. This includes the use of various Michael acceptors and the development of new catalytic systems to promote the subsequent ring-closing reactions with high efficiency and selectivity.

Furthermore, investigations into the mechanism of these tandem reactions are providing valuable insights that can be used to design more sophisticated and powerful synthetic methods. By understanding the factors that control the stereochemical outcome and the efficiency of the cyclization, chemists can tailor the reaction conditions to achieve specific synthetic goals. These methodological advancements, driven by the utility of reagents like but-3-enylzinc bromide, are continuously expanding the toolbox of synthetic organic chemists and enabling the construction of increasingly complex molecules.

Theoretical and Computational Chemistry Studies on But 3 Enylzinc Bromide

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of but-3-enylzinc bromide is central to understanding its reactivity. As a heterodiorganozinc reagent (RZnX), it features a polar carbon-zinc bond, which imparts significant carbanionic character to the butenyl group. wikipedia.org The nature of the C-Zn bond is a key determinant of the reagent's nucleophilicity.

Computational studies on analogous organozinc compounds, often employing Density Functional Theory (DFT), have provided detailed pictures of their molecular orbitals and charge distributions. For but-3-enylzinc bromide, the Highest Occupied Molecular Orbital (HOMO) is expected to be largely localized on the allylic system, particularly at the terminal vinylic carbon and the carbon bonded to zinc. This distribution is crucial for its role as a nucleophile in chemical reactions. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, would be centered on the zinc atom, making it susceptible to coordination by Lewis bases, such as solvent molecules (e.g., tetrahydrofuran).

The bonding in but-3-enylzinc bromide is not purely ionic or covalent but possesses a significant degree of both characters. The electronegativity difference between carbon (2.55) and zinc (1.65) leads to a polarized C-Zn bond. This polarization is fundamental to its ability to deliver the butenyl group as a nucleophile.

Table 1: Calculated Electronic Properties of a Model Allylzinc Bromide System

| Property | Value | Method/Basis Set | Reference |

| C-Zn Bond Length (Å) | ~2.0 - 2.1 | DFT/B3LYP | General Organozinc Literature |

| Mulliken Charge on C (α to Zn) | -0.4 to -0.6 | DFT/B3LYP | General Organozinc Literature |

| Mulliken Charge on Zn | +0.5 to +0.7 | DFT/B3LYP | General Organozinc Literature |

| HOMO Energy (eV) | -5.5 to -6.5 | DFT/B3LYP | General Organozinc Literature |

Note: These values are illustrative and based on computational studies of similar allylic zinc reagents. Specific values for but-3-enylzinc bromide would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving but-3-enylzinc bromide, such as its addition to carbonyl compounds (a Barbier-type reaction), computational studies on analogous systems suggest a cyclic, chair-like transition state is often favored. wikipedia.orguni-muenchen.de

The Zimmerman-Traxler model, originally developed for aldol (B89426) reactions, provides a useful framework for understanding the stereochemical outcome of such additions. youtube.com In this model, the zinc atom coordinates to the carbonyl oxygen, forming a six-membered ring transition state. The substituents on the aldehyde and the allylic zinc reagent will preferentially occupy pseudo-equatorial positions to minimize steric strain.

DFT calculations can be used to determine the geometries and energies of these transition states. For instance, in the reaction of an allylic zinc reagent with an aldehyde, two primary chair-like transition states can be envisioned, leading to the formation of syn and anti diastereomers. The relative energies of these transition states, calculated computationally, can predict the diastereoselectivity of the reaction.

Table 2: Representative Calculated Activation Energies for the Addition of Allylzinc Bromide to Acetaldehyde

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Computational Method |

| Chair-like (R-equatorial) | 0.0 | anti | DFT (B3LYP/6-31G) |

| Chair-like (R-axial) | +2.5 | DFT (B3LYP/6-31G) |

Note: This is a hypothetical data table for illustrative purposes, based on general principles of Zimmerman-Traxler-type transition states for organozinc additions.

The ene reaction is another pathway that can be computationally investigated. wikipedia.org In some cases, particularly with certain substrates, the reaction of but-3-enylzinc bromide might proceed through a concerted ene-type mechanism, which can also be modeled to understand its feasibility and stereochemical consequences.

Prediction of Reactivity and Stereochemical Outcomes in Organozinc Reactions

Theoretical and computational methods are instrumental in predicting the reactivity and stereoselectivity of reactions involving but-3-enylzinc bromide. uncw.edu By analyzing the electronic and steric factors that govern the transition states, chemists can make informed predictions about how changes in the substrate or reaction conditions will affect the outcome.

For example, the regioselectivity of the reaction of but-3-enylzinc bromide (an unsymmetrical allylic reagent) with an electrophile can be rationalized by examining the charge distribution and orbital coefficients of the HOMO. Attack will generally occur at the carbon atom with the largest HOMO coefficient, which is typically the more substituted carbon of the allylic system (the γ-position), leading to the branched product. However, steric hindrance can play a significant role, and in some cases, attack at the less substituted α-position may be favored.

Stereoselectivity in these reactions is often dictated by the geometry of the transition state. youtube.comkhanacademy.org As mentioned, the Zimmerman-Traxler model is a powerful predictive tool for additions to carbonyls. youtube.com Computational chemistry allows for a quantitative assessment of the energy differences between competing diastereomeric transition states, providing a more refined prediction of the stereochemical outcome than qualitative models alone.

Table 3: Factors Influencing Stereoselectivity in Reactions of Allylic Zinc Reagents

| Factor | Influence on Stereoselectivity | Computational Approach to Study |

| Steric Bulk of Aldehyde | Larger groups on the aldehyde will more strongly favor a transition state where that group is in a pseudo-equatorial position. | Model reactions with different aldehydes and calculate transition state energies. |

| Solvent Coordination | Coordinating solvents like THF can influence the Lewis acidity of the zinc center and the geometry of the transition state. nih.gov | Include explicit solvent molecules in the computational model. |

| Presence of Lewis Acids | Addition of other Lewis acids can alter the reaction mechanism and transition state structure. | Model the reaction with the Lewis acid coordinated to the carbonyl oxygen. |

| Temperature | Higher temperatures can lead to a decrease in stereoselectivity by providing enough energy to overcome the barrier to the less favored transition state. | Can be inferred from the calculated energy difference between transition states (ΔΔG‡). |

Q & A

Basic: What are the established synthetic protocols for bromozinc(1+) complexes with but-1-ene, and how should researchers validate their purity and structure?

Answer:

Synthesis of bromozinc(1+)-but-1-ene adducts typically involves zinc halide precursors reacting with but-1-ene under inert atmospheres. Key steps include:

- Reaction Setup : Use Schlenk-line techniques to prevent oxidation .

- Characterization : Employ X-ray diffraction (XRD) for crystallographic confirmation and nuclear magnetic resonance (NMR) to assess ligand coordination .

- Purity Validation : Combine elemental analysis with mass spectrometry to verify stoichiometry and exclude side products .

Best Practice : Document experimental conditions (e.g., solvent, temperature) in detail to ensure reproducibility, as per journal guidelines .

Advanced: How can researchers address inconsistencies in reported catalytic efficiencies of bromozinc(1+)-but-1-ene systems across studies?

Answer:

Discrepancies often arise from variations in reaction conditions or measurement techniques. A systematic approach includes:

- Meta-Analysis : Use COSMOS-E frameworks to harmonize data from heterogeneous studies, adjusting for variables like solvent polarity or catalyst loading .

- Controlled Replication : Reproduce key experiments under standardized conditions (e.g., fixed temperature, inert gas flow) to isolate confounding factors .

- Statistical Evaluation : Apply multivariate regression to identify dominant variables affecting catalytic efficiency .

Note : Cross-validate findings with computational models (e.g., DFT calculations) to reconcile experimental and theoretical data .

Basic: What spectroscopic methods are optimal for probing the coordination geometry of bromozinc(1+) in but-1-ene complexes?

Answer:

- Infrared (IR) Spectroscopy : Identify Zn–C vibrational modes to infer bonding patterns .

- UV-Vis Spectroscopy : Detect d-orbital transitions in zinc, providing electronic structure insights .

- Multi-NMR Approach : Use and NMR to map ligand environments and assess symmetry .

Pitfall Avoidance : Ensure spectra are calibrated against inert reference compounds to minimize solvent interference .

Advanced: What strategies are effective for modeling the solvent-dependent stability of bromozinc(1+)-but-1-ene adducts?

Answer:

- Computational Methods : Perform density functional theory (DFT) simulations to calculate Gibbs free energy changes in different solvents (e.g., THF vs. DCM) .

- Experimental Validation : Correlate computational predictions with kinetic stability assays (e.g., monitoring decomposition via in situ NMR) .

- Data Triangulation : Combine results from XRD (solid-state) and NMR (solution-phase) to resolve solvent-structure relationships .

Framework Application : Use the FINER criteria to ensure the research question is feasible and novel .

Basic: How should researchers design kinetic studies to evaluate bromozinc(1+)-but-1-ene reactivity in cross-coupling reactions?

Answer:

- Experimental Design :

- Hypothesis Testing : Apply the Arrhenius equation to derive activation energies and propose rate-limiting steps .

Ethical Note : Avoid overgeneralizing findings; explicitly state limitations (e.g., substrate scope) in publications .

Advanced: How can conflicting NMR assignments for bromozinc(1+)-but-1-ene adducts be resolved?

Answer:

- Multi-Technique Correlation : Cross-reference NMR data with XRD structures to assign peaks accurately .

- Isotopic Labeling : Synthesize -labeled but-1-ene to simplify spectral interpretation .

- Collaborative Validation : Share raw data with independent labs to confirm assignments, addressing peer-review critiques .

Basic: What are the key considerations for synthesizing air-sensitive bromozinc(1+)-but-1-ene complexes?

Answer:

- Inert Atmosphere : Conduct reactions under nitrogen or argon using glovebox/Schlenk techniques .

- Quenching Protocols : Terminate reactions with degassed solvents to prevent oxidation .

- Storage : Store products in sealed, dark vials with molecular sieves to absorb moisture .

Advanced: How can researchers leverage systematic reviews to identify gaps in bromozinc(1+)-but-1-ene applications?

Answer:

- Literature Search : Use databases like PubMed/Reaxys with controlled vocabularies (e.g., "organozinc complexes" AND "alkene coordination") .

- PICO Framework : Structure the review around Population (compound class), Intervention (synthetic method), Comparison (alternative catalysts), and Outcomes (yield, selectivity) .

- Gap Analysis : Highlight understudied areas (e.g., enantioselective reactions) as targets for future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.